1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-11-18-6-3-15(14)21-12-4-7-19(8-5-12)16(20)10-13-2-1-9-22-13/h1-3,6,9,11-12H,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGLEHZRMXPERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound finds applications in various scientific research areas due to its chemical versatility:
Chemistry: : Utilized as a precursor for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Investigated for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: : Explored as a lead compound for developing new pharmaceuticals, particularly for its interactions with biological targets and potential therapeutic effects.
Industry: : Used in the development of novel materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: : The compound may modulate biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperidine-Based Compounds
Analog 1 : 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS: 2034524-70-2)
- Key Differences : Replaces the thiophen-2-yl group with a pyrrole ring.
- Molecular Formula : C₁₆H₁₈ClN₃O₂; Molecular Weight : 319.78 .
Analog 2 : 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS: 1448056-42-5)
- Key Differences: Chlorine at pyridine position 2 (vs. 4) and substitution with a methoxyphenoxy group.
- Molecular Formula : C₁₉H₂₁ClN₂O₄; Molecular Weight : 376.8 .
- Implications: The methoxyphenoxy group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce metabolic stability.
Analog 3 : Vandetanib Derivatives (e.g., Compound 1 in )
- Key Differences : Incorporates a quinazoline-nitroimidazole scaffold instead of thiophene-chloropyridine.
- Molecular Formula : C₂₆H₂₈BrN₇O₃; Molecular Weight : 570.17 .
- Implications : The nitroimidazole group confers radiosensitizing properties, making these compounds suitable for antitumor applications.
Physicochemical Properties
- Analysis: The thiophene group in the target compound balances moderate hydrophobicity (LogP ~2.5), whereas pyrrole (Analog 1) reduces LogP, and methoxyphenoxy (Analog 2) increases it. The nitroimidazole in Vandetanib derivatives drastically raises LogP, limiting solubility but enhancing tissue penetration .
Target Compound
- Potential Applications: Antimicrobial or kinase inhibition (inferred from piperidine’s role in enzyme targeting) .
- Mechanism : The chloro-pyridine group may act as a hydrogen bond acceptor, while thiophene contributes to π-π stacking interactions.
Analog 1
- Activity : Pyrrole’s electron-rich nature could enhance interactions with DNA or enzymes like cytochrome P450 .
Analog 2
- Activity: Methoxyphenoxy groups are common in serotonin receptor ligands, suggesting CNS activity .
Vandetanib Derivatives
- Activity : Explicitly designed as tyrosine kinase inhibitors for cancer therapy, with nitroimidazole aiding in hypoxia targeting .
Q & A
Q. Key variables :
- Temperature : Lower temps (e.g., 0–5°C) reduce side reactions during acylation.
- Catalysts : Palladium-based catalysts improve coupling efficiency for pyridine derivatives .
- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution yields .
Which spectroscopic and crystallographic methods are critical for confirming structural integrity?
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm; pyridine carbons at δ 120–150 ppm) .
- IR : Confirms ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .
- X-ray crystallography : Resolves bond angles (e.g., 112–118° for piperidine ring) and spatial arrangement of the chloropyridinyl group .
How can computational modeling predict this compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin receptors) based on π-π stacking between thiophene and aromatic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; validate with experimental IC₅₀ values .
What strategies resolve contradictions in biological activity between in vitro and in vivo models?
Q. Advanced
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance in vivo .
- Prodrug design : Mask the ketone with ester groups to improve bioavailability .
- Dose-response alignment : Adjust in vitro concentrations to match plasma levels observed in vivo .
How are structure-activity relationship (SAR) studies designed for this compound?
Q. Advanced
Analog synthesis : Replace thiophene with furan or pyridine to assess electronic effects on receptor binding .
Substituent variation : Modify the 3-chloro group on pyridine to Br or CF₃ to evaluate steric/electronic impacts .
Biological assays : Test analogs against kinase panels (e.g., EGFR, JAK2) to quantify IC₅₀ shifts .
Q. Example SAR findings :
| Analog Modification | Activity Change (vs. parent) |
|---|---|
| Thiophene → Furan | 10-fold ↓ in potency |
| 3-Cl → 3-CF₃ | 2-fold ↑ in selectivity |
What are the challenges in optimizing regioselectivity during synthesis?
Q. Basic
- Pyridine coupling : The 4-position of pyridine is more reactive than 2-/3-positions due to electronic effects. Use directing groups (e.g., Boc-protected amines) to enhance 4-substitution .
- Thiophene acylation : Friedel-Crafts reactions favor α-position acylation; β-substitution requires bulky directing groups .
How does the electronic nature of substituents influence reactivity?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity of pyridine, accelerating nucleophilic substitution .
- Electron-donating groups (e.g., OMe) : Stabilize intermediates in ketone formation but reduce coupling efficiency .
- Thiophene vs. phenyl : Thiophene’s sulfur atom enhances π-electron density, improving binding to metal catalysts in cross-coupling reactions .
What crystallization techniques yield high-quality single crystals for X-ray analysis?
Q. Basic
- Slow evaporation : Use mixed solvents (e.g., CHCl₃:hexane, 1:3) at 4°C to promote ordered lattice formation .
- Seeding : Introduce microcrystals to overcome kinetic nucleation barriers.
- Data collection : Resolve disorder in the piperidine ring by collecting data at 100 K .
How can metabolic stability be improved without compromising activity?
Q. Advanced
- Cytochrome P450 inhibition : Introduce fluorine at the 4-position of pyridine to block oxidative metabolism .
- LogP optimization : Reduce hydrophobicity (target LogP 2–3) by replacing cyclopentylthio with smaller groups (e.g., methylthio) .
What in vitro assays are critical for early-stage pharmacological profiling?
Q. Advanced
- hERG inhibition : Patch-clamp assays to assess cardiac toxicity risks (IC₅₀ >10 μM desired) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (aim for >5% free) .
- CYP inhibition : Fluorescence-based assays (e.g., CYP3A4) to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
